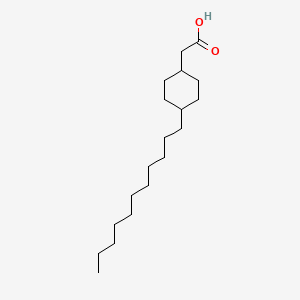

2-(4-undecylcyclohexyl)acetic Acid

Description

Overview of Research Significance within Long-Chain Aliphatic and Alicyclic Compounds

The research significance of compounds like 2-(4-undecylcyclohexyl)acetic acid lies in the unique combination of its structural components. Long-chain aliphatic compounds are of considerable interest in various scientific fields. science.gov For instance, the long methylene (B1212753) sequences in such molecules can lead to solid-state structures and properties that position them between traditional polycondensates and polyethylenes. acs.org This characteristic is crucial in materials science for the development of new polymers. acs.org

The presence of the cyclohexane (B81311) ring introduces conformational rigidity and a specific three-dimensional geometry, which can be exploited in the design of molecules with specific shapes and functionalities. This is in contrast to purely linear aliphatic chains.

Furthermore, long-chain aliphatic hydrocarbons are known to be of interest in understanding interstellar dust composition, where they contribute to specific absorption features. science.gov While not directly applicable to this specific molecule's terrestrial research, it highlights the fundamental scientific interest in such structures. The functionalization of fatty acid derivatives, which are long-chain carboxylic acids, is an alternative to multi-step syntheses for creating specific long-chain compounds. acs.org

The combination of a hydrophilic carboxylic acid head and a long lipophilic tail suggests potential applications in areas such as surfactant chemistry, lubrication, and the formation of self-assembled monolayers or Langmuir-Blodgett films. The specific stereochemistry of the substituted cyclohexane ring (cis/trans isomerism) could also lead to materials with different packing properties and, consequently, different physical characteristics.

Historical Perspectives on Related Carboxylic Acid Derivatives in Chemical Research

The study of carboxylic acids and their derivatives is foundational to the history of organic chemistry. numberanalytics.com Many of the simpler carboxylic acids were among the first organic compounds to be isolated and studied, often from natural sources. uomustansiriyah.edu.iq For instance, acetic acid has been known for millennia as the key component of vinegar. wikipedia.org The common names of many carboxylic acids reflect their original sources, such as butyric acid from butter and caproic, caprylic, and capric acids from goat's milk. uomustansiriyah.edu.iqyoutube.com

The development of systematic nomenclature by IUPAC allowed for the clear identification of more complex structures, moving beyond these historical common names. britannica.com The understanding of the chemical reactivity of the carboxyl group, particularly the replacement of the hydroxyl group to form derivatives like esters, amides, and acid chlorides, was a major advancement in synthetic organic chemistry. numberanalytics.com These derivatives are crucial intermediates in the synthesis of a vast array of more complex molecules. numberanalytics.com

The investigation of long-chain fatty acids, which are structurally related to the undecyl portion of this compound, was historically important in the development of soaps and understanding the composition of fats and oils. britannica.com Similarly, the study of alicyclic compounds has a rich history, with chemists like Otto Wallach receiving the Nobel Prize in 1910 for his work in this area. wikipedia.org The synthesis and study of compounds containing both aliphatic chains and cyclic structures have been instrumental in advancing our understanding of molecular structure and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-undecylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-17-12-14-18(15-13-17)16-19(20)21/h17-18H,2-16H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDBURWIZAKBFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1CCC(CC1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes for 2 4 Undecylcyclohexyl Acetic Acid

Retrosynthetic Analysis and Key Precursors for 2-(4-undecylcyclohexyl)acetic Acid

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to a variety of plausible starting materials. The most logical disconnections involve the carbon-carbon bonds of the acetic acid side chain and the bond connecting the undecyl group to the cyclohexane (B81311) ring.

Disconnection of the Acetic Acid Moiety: A primary retrosynthetic step involves the disconnection of the acetic acid side chain from the cyclohexane ring. This can be envisioned through a one-carbon homologation of a cyclohexylmethanecarboxylic acid derivative or a two-carbon extension from a cyclohexyl precursor. This leads to two main precursor archetypes:

4-Undecylcyclohexanecarboxylic acid: This precursor would require a one-carbon homologation, for which the Arndt-Eistert homologation is a classic and effective method. organic-chemistry.orgnrochemistry.comwikipedia.orgyoutube.com

4-Undecylcyclohexanone or 4-undecylcyclohexanecarbaldehyde: These carbonyl compounds can serve as electrophiles for the introduction of a two-carbon unit, for instance, through a Wittig reaction or a Grignard addition followed by further functional group manipulations. mnstate.educhemguide.co.uk

Disconnection of the Undecyl Side Chain: An alternative retrosynthetic approach involves the disconnection of the long undecyl chain from the cyclohexane ring. This strategy would typically involve the formation of a carbon-carbon bond between a cyclohexyl synthon and an eleven-carbon fragment. Key precursors for this approach include:

4-Oxocyclohexaneacetic acid or its ester: This precursor would allow for the introduction of the undecyl group via a Wittig reaction or a Grignard reaction with an undecylmagnesium halide.

Aryl precursors: Aromatic starting materials like 4-bromophenylacetic acid could be utilized, where the undecyl group is introduced via a coupling reaction, followed by hydrogenation of the aromatic ring to the cyclohexane.

Based on these analyses, the key precursors for the synthesis of this compound can be summarized in the following table:

| Precursor Type | Specific Example | Subsequent Transformation |

| Cyclohexyl Carboxylic Acid | 4-Undecylcyclohexanecarboxylic acid | Arndt-Eistert Homologation |

| Cyclohexyl Carbonyl | 4-Undecylcyclohexanone | Wittig Reaction, Grignard Reaction |

| Aryl Precursor | 4-Bromophenylacetic acid | Coupling Reaction, Hydrogenation |

Multi-step Synthetic Strategies for this compound

Formation of the Cyclohexyl Skeleton

The construction of the 1,4-disubstituted cyclohexane ring is a critical step that often dictates the stereochemical outcome of the final product. Several methods can be employed:

Catalytic Hydrogenation of Aromatic Precursors: A common and efficient method involves the catalytic hydrogenation of a suitably substituted aromatic ring. For instance, 4-undecylbenzoic acid or 4-undecylphenol can be hydrogenated over a rhodium or ruthenium catalyst to afford the corresponding cyclohexanecarboxylic acid or cyclohexanol. google.com This method often yields a mixture of cis and trans isomers, which may require subsequent isomerization or separation. A patent describes the hydrogenation of 4-nitrophenylacetic acid to produce a mixture of cis and trans isomers of 4-aminocyclohexylacetic acid. google.com

Diels-Alder Reaction: A [4+2] cycloaddition reaction between a suitable diene and a dienophile can be a powerful tool for constructing the cyclohexene (B86901) ring, which can then be hydrogenated. This approach offers good control over the initial relative stereochemistry.

Robinson Annulation: This classic ring-forming reaction can be adapted to create substituted cyclohexenones, which serve as versatile intermediates for further functionalization and reduction to the desired cyclohexane.

Introduction and Functionalization of the Undecyl Side Chain

The long, saturated undecyl chain can be introduced at various stages of the synthesis.

Friedel-Crafts Acylation/Alkylation: Starting with an aromatic compound like benzene (B151609) or anisole, a Friedel-Crafts acylation with undecanoyl chloride followed by a Clemmensen or Wolff-Kishner reduction can install the undecyl group. Subsequent functionalization of the aromatic ring and hydrogenation would lead to the desired 1,4-disubstituted cyclohexane.

Grignard Reaction: A Grignard reagent prepared from 1-bromoundecane (B50512) can be reacted with a cyclohexanone (B45756) derivative. For example, the addition of undecylmagnesium bromide to 4-oxocyclohexanecarboxylic acid (or its ester) would directly install the undecyl group. chemguide.co.ukwikipedia.orgwvu.edumasterorganicchemistry.com Subsequent dehydration and hydrogenation would yield the target structure.

Wittig Reaction: The Wittig reaction provides a reliable method for forming a carbon-carbon double bond. mnstate.edudalalinstitute.comlibretexts.orgnumberanalytics.compitt.edu For instance, the reaction of undecyltriphenylphosphonium bromide with 4-oxocyclohexaneacetic acid ester would yield an alkene, which can then be hydrogenated to the saturated undecyl side chain. A patent describes a Wittig-Horner reaction between (4-bromobenzyl) phosphoric acid diethyl ester and trans-4-alkylcyclohexyl formaldehyde (B43269) to prepare a precursor for liquid crystals. google.com

Carboxylic Acid Moiety Installation and Derivatization

The final installation of the acetic acid group is a crucial step that can be achieved through several established methods.

Arndt-Eistert Homologation: This is a highly effective method for the one-carbon homologation of a carboxylic acid. organic-chemistry.orgnrochemistry.comwikipedia.orgyoutube.comambeed.com Starting from 4-undecylcyclohexanecarboxylic acid, conversion to the corresponding acid chloride followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement in the presence of water would yield this compound.

Malonic Ester Synthesis: 4-Undecylcyclohexyl bromide can be used to alkylate diethyl malonate. Subsequent hydrolysis and decarboxylation of the resulting diester would afford the desired carboxylic acid.

Cyanide-Mediated Chain Extension: Reaction of 4-undecylcyclohexyl bromide with sodium cyanide would produce the corresponding nitrile. Hydrolysis of the nitrile under acidic or basic conditions would then yield this compound.

The following table summarizes a potential multi-step synthetic route:

| Step | Reaction | Starting Material | Reagents | Product |

| 1 | Friedel-Crafts Acylation | Benzene | Undecanoyl chloride, AlCl₃ | 1-Phenylundecan-1-one |

| 2 | Clemmensen Reduction | 1-Phenylundecan-1-one | Zn(Hg), HCl | Undecylbenzene |

| 3 | Friedel-Crafts Acylation | Undecylbenzene | Acetyl chloride, AlCl₃ | 1-(4-Undecylphenyl)ethan-1-one |

| 4 | Willgerodt-Kindler Reaction | 1-(4-Undecylphenyl)ethan-1-one | Sulfur, Morpholine | 2-(4-Undecylphenyl)acetic acid |

| 5 | Catalytic Hydrogenation | 2-(4-Undecylphenyl)acetic acid | H₂, Rh/C | This compound |

Stereoselective Synthesis Approaches for this compound Isomers

The 1,4-disubstituted cyclohexane ring in this compound can exist as cis and trans isomers. The control of this stereochemistry is a significant aspect of its synthesis.

Stereoselective Reduction: The stereochemical outcome of the hydrogenation of an aromatic precursor can be influenced by the choice of catalyst and reaction conditions. For example, hydrogenation of a substituted phenol (B47542) can lead to a predominance of the cis isomer, while hydrogenation of a benzoic acid derivative might favor the trans isomer under certain conditions. Subsequent isomerization can also be employed to enrich the desired stereoisomer. A patent describes the isomerization of a cis/trans mixture of 4-t-pentylcyclohexyl-1-carboxylic acid to the pure trans isomer using sulfuric acid. google.com.na

Chiral Auxiliaries and Asymmetric Catalysis: For the enantioselective synthesis of specific stereoisomers, chiral auxiliaries can be employed. These are chiral molecules that are temporarily attached to the substrate to direct a stereoselective reaction, after which they are removed. Furthermore, asymmetric catalysis, using chiral catalysts, can be a powerful tool to achieve high enantioselectivity in key bond-forming reactions. nih.govsioc-journal.cnacs.orgnih.govmdpi.com For instance, an asymmetric Diels-Alder reaction or an asymmetric Michael addition could be used to set the stereocenters in the cyclohexane ring early in the synthesis. A recent study demonstrated a highly stereoselective one-pot organocatalytic procedure to access fully substituted cyclohexanes. nih.gov

Novel Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis increasingly relies on the development of novel and efficient catalytic systems to improve reaction efficiency, selectivity, and sustainability.

Metathesis Reactions: Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, could offer an alternative route for constructing the carbon skeleton. For example, a ring-closing metathesis (RCM) of a diene precursor could form the cyclohexene ring, or a cross-metathesis reaction could be used to attach the undecyl side chain.

C-H Activation/Functionalization: Direct C-H functionalization is an emerging and powerful strategy that avoids the need for pre-functionalized starting materials. A catalytic system could potentially be developed to directly couple an undecyl group to a specific C-H bond on a cyclohexane precursor, or to directly introduce the acetic acid moiety.

Biocatalysis: Enzymes, as highly selective catalysts, offer a green and efficient alternative to traditional chemical methods. For instance, a transaminase could be used for the stereoselective synthesis of an amino-substituted cyclohexane precursor, which could then be converted to the target carboxylic acid. google.comdntb.gov.ua Lipases could be employed for the stereoselective resolution of a racemic mixture of esters of the final product or a key intermediate.

The application of these novel catalytic methods to the synthesis of this compound remains an area for future exploration and could lead to more efficient and elegant synthetic routes.

Optimization of Reaction Conditions and Yield for this compound Synthesis

A plausible and commonly employed synthetic strategy for this compound involves a two-step process: the synthesis of a phenylacetic acid precursor followed by the catalytic hydrogenation of the aromatic ring. A key precursor is 4-undecylphenylacetic acid. One documented synthesis of this intermediate involves the reaction of ethyl 4-undecylphenylacetate with sodium hydroxide (B78521) in a mixture of methanol (B129727) and tetrahydrofuran (B95107) at 50°C. Following acidification, 4-undecylphenylacetic acid can be obtained, albeit with a reported yield of 27% after recrystallization from hexane. google.com

The subsequent and crucial step is the catalytic hydrogenation of the phenyl ring of 4-undecylphenylacetic acid to yield the desired this compound. Drawing parallels from the synthesis of similar trans-4-alkyl-cyclohexyl formic acids, this transformation can be effectively carried out using a ruthenium on carbon (Ru/C) catalyst. google.com Optimization of this hydrogenation step is paramount for achieving high yields and the desired stereoisomer.

Interactive Data Table: Illustrative Optimization Parameters for the Hydrogenation of 4-alkylphenylacetic acids

The following table illustrates typical parameters that are optimized for the catalytic hydrogenation of aromatic rings in compounds structurally similar to 4-undecylphenylacetic acid.

| Parameter | Range/Options | Typical Optimized Condition | Expected Impact on Yield/Purity |

| Catalyst | Pd/C, PtO₂, Rh/C, Ru/C | 5% Ru/C | Ruthenium catalysts are often effective for the hydrogenation of aromatic rings. google.com |

| Catalyst Loading | 1-10 mol% | 5 mol% | Sufficient loading is crucial for reaction completion; excess can be costly. |

| Solvent | Ethanol (B145695), Methanol, Acetic Acid, Water google.com | Acetic Acid or Ethanol | The choice of solvent can influence catalyst activity and substrate solubility. |

| Temperature | 50-150 °C | 120 °C google.com | Higher temperatures can increase reaction rates but may also lead to side reactions. |

| Hydrogen Pressure | 1-10 MPa | 5 MPa google.com | Increased pressure generally enhances the rate of hydrogenation. |

| Reaction Time | 1-24 hours | 2-4 hours | Monitored by techniques like TLC or GC to ensure reaction completion. |

Systematic optimization of these parameters, often through Design of Experiment (DoE) methodologies, can lead to significant improvements in the yield of this compound, potentially exceeding 90% for the hydrogenation step. google.com For instance, in the synthesis of a related compound, trans 4-amino-cyclohexyl acetic acid ethyl ester HCl, a two-step hydrogenation process starting from 4-nitrophenyl acetic acid using a Pd/C catalyst under controlled temperature and pressure resulted in a good yield of the desired product. justia.com This highlights the importance of staged reaction conditions for optimizing the synthesis of complex molecules.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally benign manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy: The chosen synthetic route should be evaluated for its atom economy. A malonic ester synthesis, while versatile, can have a lower atom economy due to the loss of a carboxyl group during the decarboxylation step. wikipedia.org In contrast, a direct carboxylation approach, if feasible, would offer a higher atom economy.

Use of Safer Solvents: The initial synthesis of the precursor 4-undecylphenylacetic acid utilizes solvents such as methanol and tetrahydrofuran. google.com While effective, these are volatile organic compounds (VOCs). Green chemistry encourages the exploration of safer, more environmentally friendly solvents. For the catalytic hydrogenation step, the use of water or ethanol as a solvent, as suggested in related patent literature, would be a significant improvement over more hazardous options. google.com

Catalysis: The use of heterogeneous catalysts like Ru/C is a cornerstone of green chemistry. google.com These catalysts can be easily separated from the reaction mixture by filtration and can often be recycled and reused multiple times, reducing waste and cost. The development of highly active and selective catalysts is a key area of research to improve the green credentials of this synthesis. For example, studies on the hydrogenation of other carboxylic acids have focused on developing robust catalysts that can operate under milder conditions.

Energy Efficiency: The reaction conditions, particularly temperature and pressure, should be optimized to minimize energy consumption. The hydrogenation of 4-alkylbenzoic acids at 120°C and 5 MPa represents a significant energy input. google.com Research into catalysts that can operate efficiently at lower temperatures and pressures would contribute to a greener process. Microwave-assisted synthesis is another avenue that could be explored to potentially reduce reaction times and energy usage, as has been demonstrated in the synthesis of other organic compounds.

Waste Reduction: The initial low yield (27%) in the synthesis of the 4-undecylphenylacetic acid precursor indicates the generation of a significant amount of waste. google.com Process optimization to improve this yield is a critical green chemistry objective. Furthermore, purification methods like chromatography should be minimized in favor of crystallization or distillation to reduce solvent waste.

By systematically applying these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Structural Characterization and Spectroscopic Analysis of 2 4 Undecylcyclohexyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(4-undecylcyclohexyl)acetic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the undecyl chain, the cyclohexane (B81311) ring, and the acetic acid moiety.

The ¹H NMR spectrum would feature a complex multiplet in the range of approximately 0.8-1.8 ppm, arising from the overlapping signals of the numerous methylene (B1212753) (-CH2-) and methyl (-CH3) protons in the undecyl group and the cyclohexane ring. The terminal methyl group of the undecyl chain is expected to produce a triplet at around 0.88 ppm. The methine proton on the cyclohexane ring attached to the undecyl group would likely appear as a multiplet within the broad aliphatic region. The protons of the methylene group in the acetic acid moiety (-CH2COOH) are anticipated to resonate at approximately 2.3 ppm as a doublet, influenced by the adjacent methine proton on the cyclohexane ring. The acidic proton of the carboxyl group (-COOH) would present as a broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration, but typically appears downfield, above 10 ppm. uomustansiriyah.edu.iq

The ¹³C NMR spectrum provides a complementary view of the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, with an expected chemical shift in the range of 175-185 ppm. The carbons of the undecyl chain and the cyclohexane ring would produce a series of signals in the upfield region, typically between 14 and 45 ppm. The terminal methyl carbon of the undecyl group is predicted to be the most shielded, appearing at approximately 14 ppm. The methylene carbon of the acetic acid group is expected at around 41 ppm. The carbon of the cyclohexane ring attached to the acetic acid group and the one attached to the undecyl group would be deshielded relative to the other ring carbons. chemicalbook.com

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (undecyl) | ~0.88 | Triplet |

| -CH₂- (undecyl & cyclohexyl) | ~0.8-1.8 | Multiplet |

| -CH- (cyclohexyl) | ~1.0-2.0 | Multiplet |

| -CH₂COOH | ~2.3 | Doublet |

| -COOH | >10 | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C=O | ~175-185 |

| -CH₂COOH | ~41 |

| -CH- (cyclohexyl) | ~30-45 |

| -CH₂- (undecyl & cyclohexyl) | ~22-37 |

| -CH₃ (undecyl) | ~14 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.

Correlation Spectroscopy (COSY): A COSY experiment would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be observed between the protons of the -CH₂COOH group and the methine proton on the cyclohexane ring. Further correlations would be seen among the protons of the cyclohexane ring and along the undecyl chain, helping to trace the carbon framework.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton with its directly attached carbon atom. This technique would be instrumental in definitively assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. For example, the proton signal at ~2.3 ppm would correlate with the carbon signal at ~41 ppm, confirming the -CH₂COOH group.

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule.

The IR and Raman spectra of this compound would be dominated by the vibrational modes of the carboxylic acid and the hydrocarbon backbone.

Carboxylic Acid Group:

O-H Stretch: A very broad and strong absorption is expected in the IR spectrum between 2500 and 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch is predicted to appear around 1700-1730 cm⁻¹ in the IR spectrum. This band would also be present, though likely weaker, in the Raman spectrum.

C-O Stretch: A medium intensity band for the C-O single bond stretch is expected in the IR spectrum in the region of 1210-1320 cm⁻¹.

Alkyl and Cyclohexyl Groups:

C-H Stretch: Strong C-H stretching vibrations from the numerous CH₂ and CH₃ groups of the undecyl chain and the cyclohexane ring would be observed in both IR and Raman spectra in the 2850-2950 cm⁻¹ region.

CH₂ Bend: A characteristic bending (scissoring) vibration for the CH₂ groups is expected around 1465 cm⁻¹.

CH₃ Bend: An asymmetrical bending vibration for the terminal methyl group should appear near 1375 cm⁻¹.

Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Technique |

| O-H Stretch (H-bonded) | 2500-3300 | IR |

| C-H Stretch | 2850-2950 | IR, Raman |

| C=O Stretch | 1700-1730 | IR, Raman |

| CH₂ Bend | ~1465 | IR, Raman |

| C-O Stretch | 1210-1320 | IR |

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula of this compound, which is C₁₉H₃₆O₂. The calculated monoisotopic mass is 296.2715 u. HRMS can measure the mass with high precision, allowing for the unambiguous determination of the elemental composition.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 296 would likely be observed, although it may be weak. The fragmentation pattern would provide further structural evidence. Key fragment ions would be expected from the loss of the carboxylic acid group and from cleavages within the cyclohexane ring and the undecyl chain. A prominent peak at m/z 60 is often observed for carboxylic acids, corresponding to the [CH₃COOH]⁺ ion resulting from a McLafferty rearrangement. nih.gov Other significant fragments would likely include the loss of a water molecule (M-18), the loss of the carboxyl group (M-45), and various hydrocarbon fragments from the cleavage of the undecyl chain and the cyclohexane ring.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry is a critical tool for elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization. While a specific spectrum for this compound is not publicly available, the expected fragmentation can be inferred from the known behavior of its constituent chemical motifs: the carboxylic acid group, the cyclohexane ring, and the long alkyl chain.

In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺) would be subjected to various fragmentation pathways. Key fragmentation processes for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org Another common fragmentation for carboxylic acids is the McLafferty rearrangement if the alkyl chain attached to the carboxyl group is sufficiently long.

The undecyl chain is expected to undergo characteristic fragmentation for long-chain alkanes, producing clusters of peaks separated by 14 mass units (CH₂). libretexts.org This results from the sequential loss of alkyl fragments. The fragmentation of the cyclohexane ring itself can lead to a series of characteristic ions. For the simpler analogue, cyclohexaneacetic acid, prominent peaks are observed at m/z values of 60 and 82. nih.gov The peak at m/z 60 likely corresponds to the protonated acetic acid fragment resulting from cleavage of the bond connecting the side chain to the ring.

For this compound, major fragmentation pathways would likely involve:

Cleavage of the bond between the cyclohexane ring and the undecyl group.

Fragmentation of the undecyl chain through the loss of CₙH₂ₙ₊₁ radicals.

Loss of the acetic acid side chain.

Characteristic losses from the carboxylic acid moiety, such as water (M-18) or the COOH group (M-45). libretexts.org

The interplay of these fragmentation pathways provides a unique mass spectral fingerprint, allowing for structural confirmation.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state. anton-paar.com While the specific crystal structure of this compound has not been reported, analysis of related long-chain alkylcyclohexyl carboxylic acids and their derivatives allows for a detailed prediction of its solid-state conformation and packing. researchgate.netresearchgate.net

It is expected that the cyclohexane ring adopts a stable chair conformation. The bulky undecyl and acetic acid substituents would likely occupy equatorial positions to minimize steric hindrance, resulting in a trans configuration. The long undecyl chain is anticipated to adopt a fully extended, all-trans (anti-planar) conformation, which is energetically favorable and common for long alkyl chains in crystalline states. researchgate.net

Studies on similar molecules, such as 4-(trans-4-undecylcyclohexyl)isothiocyanatobenzene, confirm the chair conformation of the cyclohexyl ring and the extended nature of the undecyl chain, with molecules packing in a parallel, imbricated fashion that is a precursor to liquid crystalline phases. researchgate.net

Table 1: Predicted Crystallographic Parameters for this compound (Based on Analogues)

| Parameter | Expected Value/Feature | Reference |

| Crystal System | Likely Monoclinic or Triclinic | Based on structures of similar long-chain carboxylic acids. researchgate.netmdpi.com |

| Space Group | Centrosymmetric (e.g., P2₁/c or P-1) | Common for carboxylic acid dimers. researchgate.netmdpi.com |

| Conformation | Cyclohexane: Chair; Undecyl Chain: All-trans | Energetically favored and observed in similar structures. researchgate.netresearchgate.net |

| Key Supramolecular Feature | Carboxylic acid dimer via O-H···O hydrogen bonds | Characteristic of nearly all simple carboxylic acids in the solid state. mdpi.com |

| Molecular Packing | Layered structure with segregated polar and nonpolar domains | Typical for long-chain amphiphilic molecules. researchgate.net |

Chromatographic Purity Assessment of this compound

Chromatographic methods coupled with mass spectrometry are indispensable for assessing the purity of this compound, allowing for the separation, identification, and quantification of the main component and any potential impurities, such as stereoisomers or synthesis byproducts.

Gas chromatography is a powerful technique for separating volatile compounds. However, due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC-MS is challenging. To overcome this, chemical derivatization is typically employed to convert the carboxylic acid into a more volatile and thermally stable ester derivative. shimadzu.com

A common method is trimethylsilylation (TMS), where the acidic proton is replaced by a -Si(CH₃)₃ group. shimadzu.com The resulting TMS ester is significantly more volatile and less polar, making it suitable for GC analysis. The GC separation would likely be performed on a non-polar or medium-polarity capillary column, which separates compounds based on their boiling points and interactions with the stationary phase.

The mass spectrometer detector provides confirmation of the identity of the eluted peaks. The mass spectrum of the derivatized this compound would show a different fragmentation pattern from the underivatized form, with characteristic ions related to the TMS group. This method is highly effective for quantifying purity and identifying related impurities that are also amenable to derivatization.

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound, as it typically does not require derivatization. nih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) would be the method of choice. In this technique, the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid modifier (e.g., formic acid) to ensure the analyte is in its neutral, protonated form for better retention and peak shape. mdpi.comnih.gov Given the long undecyl chain, a strong organic mobile phase composition would be required for elution.

The HPLC system is coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source. ESI is a soft ionization technique that usually generates the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation. nih.gov Negative ion mode is often preferred for carboxylic acids due to the stability of the carboxylate anion. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition of the parent compound and any impurities. LC-MS is particularly valuable for separating and identifying isomers (e.g., cis vs. trans) and other closely related impurities that may not be separable by GC. researchgate.net

Table 2: Comparison of Chromatographic Methods for Purity Assessment

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Sample Volatility | Requires high volatility; derivatization to an ester is necessary. shimadzu.com | Does not require volatility; direct analysis is possible. nih.gov |

| Stationary Phase | Typically non-polar or intermediate-polarity capillary column. | Typically non-polar (e.g., C18) for reversed-phase separation. mdpi.com |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen). | Aqueous/organic solvent mixture (e.g., Water/Acetonitrile with formic acid). nih.gov |

| Ionization Method | Electron Ionization (EI) - causes extensive fragmentation. | Electrospray Ionization (ESI) - soft ionization, preserves molecular ion. nih.gov |

| Primary Application | Quantification of volatile impurities; analysis of the derivatized compound. | Purity assessment, separation of isomers, analysis of non-volatile impurities. researchgate.net |

Theoretical and Computational Investigations of 2 4 Undecylcyclohexyl Acetic Acid

Quantum Chemical Calculations and Electronic Structure of 2-(4-undecylcyclohexyl)acetic Acid

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. rsc.org For this compound, these methods provide a detailed picture of its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized molecular geometry and stability of various organic molecules. nih.govresearchgate.net In the case of this compound, DFT calculations would typically be employed to find the lowest energy conformation of the molecule. This involves optimizing the bond lengths, bond angles, and dihedral angles of the undecyl chain, the cyclohexane (B81311) ring, and the acetic acid moiety.

The stability of the molecule can be assessed by analyzing its total electronic energy and vibrational frequencies. A stable structure will correspond to a minimum on the potential energy surface, characterized by the absence of imaginary vibrational frequencies. The cyclohexane ring is expected to adopt a stable chair conformation, with the bulky undecyl and acetic acid groups preferentially occupying equatorial positions to minimize steric hindrance.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (cyclohexane) | 1.54 Å |

| C-C (undecyl chain) | 1.53 Å | |

| C-C (acetic acid) | 1.51 Å | |

| C=O (carboxyl) | 1.23 Å | |

| C-O (carboxyl) | 1.35 Å | |

| O-H (carboxyl) | 0.97 Å | |

| Bond Angle | C-C-C (cyclohexane) | 111.5° |

| C-C-C (undecyl chain) | 112.0° | |

| O=C-O (carboxyl) | 123.0° | |

| Dihedral Angle | C-C-C-C (undecyl chain) | ~180° (anti-periplanar) |

Note: The values in this table are hypothetical and represent typical values for similar chemical structures as specific DFT data for this compound is not publicly available.

HOMO-LUMO Orbital Analysis and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. wuxiapptec.comossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. ossila.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. chalcogen.roscirp.org

For this compound, the HOMO is expected to be localized primarily on the carboxylic acid group, which is rich in electrons. The LUMO is also likely to be centered around the carboxyl group, specifically on the π* anti-bonding orbital of the carbonyl group. Analysis of these orbitals helps in predicting the sites of electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical HOMO-LUMO Energies and Reactivity Descriptors for this compound

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Global Electrophilicity Index (ω) | 2.80 eV |

Note: These values are hypothetical and are based on typical ranges observed for similar carboxylic acids.

Molecular Dynamics Simulations of this compound Conformations

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.govilam.ac.ir For a flexible molecule like this compound, MD simulations can provide valuable insights into the accessible conformations in different environments, such as in a solvent or in an aggregated state.

The long undecyl chain can adopt numerous conformations through rotation around its carbon-carbon single bonds. Similarly, the cyclohexane ring can undergo ring-flipping between different chair and boat conformations. MD simulations can map the potential energy landscape of the molecule, identifying the most populated and energetically favorable conformations. This information is crucial for understanding how the molecule might interact with other molecules or surfaces. For instance, in an aqueous environment, the hydrophobic undecyl tail is likely to adopt a more compact conformation to minimize its contact with water, while the hydrophilic carboxylic acid head will be exposed to the solvent.

Structure-Property Relationship Modeling for this compound

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. plos.orgunimore.itresearchgate.net These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property.

For this compound, QSPR models could be developed to predict various physicochemical properties such as its boiling point, solubility, and partition coefficient. The molecular descriptors used in these models can be derived from the molecular structure and can include constitutional, topological, geometrical, and electronic descriptors. By establishing a reliable QSPR model, the properties of new, unsynthesized analogues of this compound can be predicted, thus accelerating the design of molecules with desired characteristics.

Table 3: Hypothetical QSPR Model for Predicting a Physicochemical Property of this compound and its Analogues

| Molecular Descriptor | Coefficient |

| Molecular Weight | 0.05 |

| LogP (Octanol-Water Partition Coefficient) | 0.8 |

| Polar Surface Area | -0.2 |

| Number of Rotatable Bonds | 0.1 |

Note: This table represents a hypothetical linear QSPR model. The actual descriptors and coefficients would be determined through statistical analysis of a dataset of related compounds.

Cheminformatics and Database Integration for this compound Analogues

Cheminformatics involves the use of computational methods to manage and analyze large datasets of chemical information. For this compound, cheminformatics tools can be used to create and manage a database of its analogues with varying alkyl chain lengths or different substituents on the cyclohexane ring.

By integrating this database with the computational models described above (DFT, MD, QSPR), a systematic in silico screening of these analogues can be performed. This allows for the identification of candidates with potentially interesting properties without the need for their synthesis and experimental testing in the initial stages of research. This approach significantly streamlines the discovery process for new materials or molecules with specific functionalities.

Table 4: Hypothetical Database of 2-(4-alkylcyclohexyl)acetic Acid Analogues and Predicted Properties

| Alkyl Chain | Predicted LogP | Predicted HOMO-LUMO Gap (eV) |

| Hexyl | 4.5 | 5.5 |

| Octyl | 5.8 | 5.4 |

| Undecyl | 7.6 | 5.3 |

| Dodecyl | 8.2 | 5.3 |

| Tetradecyl | 9.5 | 5.2 |

Note: The predicted values in this table are for illustrative purposes and would be generated using validated QSPR and quantum chemical models.

Biological Activities and Biochemical Mechanisms of 2 4 Undecylcyclohexyl Acetic Acid Non Clinical Focus

In Vitro Assays for Biological Activity of 2-(4-undecylcyclohexyl)acetic Acid

There is no available data from in vitro assays to indicate whether this compound acts as an inhibitor or activator of any specific enzymes. Research on enzyme inhibition often focuses on molecules with specific structural motifs that can interact with the active or allosteric sites of enzymes. wikipedia.orgnih.gov For instance, some organic acids have been shown to inhibit digestive enzymes like α-amylase and α-glucosidase, but this has not been studied for this compound. nih.gov

No studies have been published that investigate the binding of this compound to any biological receptors. Receptor binding assays are crucial for understanding the mechanism of action of many biologically active compounds, including hormones and neurotransmitters, and can reveal potential therapeutic applications. nih.govnih.gov However, such research has not been conducted for this specific compound.

There is a lack of research on the effects of this compound on cellular pathways in non-human cell lines. Studies on other compounds, such as acetate, have shown modulation of mitochondrial function and other cellular processes in cancer cell lines. frontiersin.orgnih.gov However, similar investigations into the cellular effects of this compound have not been reported. The response of bovine fetal muscle cells to 2,4-dichlorophenoxy acetic acid has been studied, but this provides no direct insight into the activity of this compound. nih.gov

Antimicrobial Properties of this compound in Microbial Cultures

No specific data exists on the bactericidal or bacteriostatic properties of this compound. While acetic acid itself is known to have antimicrobial effects against a range of bacteria, including food spoilage organisms and pathogens, these findings cannot be directly extrapolated to its derivatives. mdpi.comnih.govalliedacademies.org The antibacterial activity of various organic acids is an active area of research, but studies have not included this compound. nih.gov

There is no available information regarding the antifungal or antiviral potential of this compound. While some organic acids and their derivatives have demonstrated antifungal activity against various fungal species, specific testing on this compound has not been documented in the scientific literature. nih.govresearchgate.net

While direct research on the specific biological activities of this compound in plant physiology is limited, the structural characteristics of the molecule, featuring a cyclohexane (B81311) ring and a long alkyl (undecyl) chain terminating in a carboxylic acid group, suggest potential roles in plant growth regulation and stress response. These inferences are drawn from studies on analogous compounds and related fatty acids.

Rhizogenesis Stimulation in Plant Microclonal Propagation

The chemical structure of this compound, particularly the presence of the cyclohexylacetic acid moiety, suggests a potential for stimulating root formation (rhizogenesis) in plants. Studies on various quinoline (B57606) derivatives of thioacetic and propanoic acids have demonstrated their capacity to act as potent stimulators of rhizogenesis in vitro for plant explants like Paulownia and pink rose (Rosa damascena Mill.). dnu.dp.uagrafiati.com These studies highlight the importance of the acidic functional group in promoting root development.

Interactive Table: Effect of Cyclohexyl Carboxylic Acids on Plant Growth

| Compound | Number of Methylene (B1212753) Groups in Side Chain | Effect on Pod Production in Phaseolus vulgaris L. |

|---|---|---|

| Cyclohexanecarboxylic acid | 0 | Significant increase |

| Cyclohexylacetic acid | 1 | Significant increase |

| Cyclohexylpropionic acid | 2 | Decreased stimulation |

Data synthesized from studies on the structure-activity relationship of cyclohexyl compounds in plant growth. nih.govnih.gov

Given these findings, it is plausible that this compound, possessing the core cyclohexylacetic acid structure, could exhibit rhizogenesis-stimulating properties, which would be valuable in the context of plant microclonal propagation. The long undecyl chain might further influence its interaction with plant tissues and membranes.

Drought Avoidance Enhancement in Botanical Systems

The long undecyl chain of this compound is a significant feature that points towards a potential role in enhancing drought avoidance in plants. Long-chain and very-long-chain fatty acids (VLCFAs) and their derivatives are crucial components of the plant cuticle, a waxy layer that covers the epidermis of aerial plant parts and plays a vital role in preventing non-stomatal water loss. nih.govnih.govmdpi.com

The biosynthesis of cuticular waxes involves the elongation of C16 and C18 fatty acids to VLCFAs (C20 to C34). nih.gov These VLCFAs are then converted into other wax components. An increase in the abundance of these long-chain fatty acids can lead to a thicker waxy cuticle, which enhances the plant's resistance to drought. frontiersin.org For instance, overexpression of genes that promote the synthesis of long-chain fatty acids has been shown to improve drought tolerance in both Arabidopsis and tomato. frontiersin.orgbohrium.com

The undecyl group of this compound is an 11-carbon chain, which falls within the category of long-chain fatty acids. Its incorporation into plant metabolic pathways could potentially contribute to the pool of precursors for cuticular wax synthesis, thereby reinforcing this protective barrier and enhancing the plant's ability to conserve water under drought conditions.

Mechanistic Insights into Biological Actions of this compound

The biological effects of this compound are likely mediated through its interactions with cellular membranes and its influence on various biochemical pathways, characteristic of carboxylic acids with long alkyl chains.

Membrane Interaction and Permeability Studies

Carboxylic acids, particularly those with long, hydrophobic chains, are known to interact with and affect the properties of cell membranes. These molecules can cause damage to the cell membrane, impacting its integrity and fluidity. nih.gov The undecyl chain of this compound would facilitate its insertion into the lipid bilayer of plant cell membranes. This interaction could alter membrane permeability and affect the function of membrane-associated proteins. nih.gov

The permeability of cell membranes to carboxylic acids is often dependent on the protonation state of the carboxyl group, with the undissociated form being more lipid-soluble and thus able to diffuse more freely across the membrane. nih.gov The lipophilicity conferred by the undecyl group would further enhance this process.

Influence on Biochemical Pathways

Once inside the cell, this compound, as a carboxylic acid, has the potential to influence a variety of biochemical pathways. Carboxylic acids can act as signaling molecules, regulating gene expression related to photosynthesis, cell wall metabolism, and stress responses. nih.gov For example, perturbations in the cellular concentrations of certain carboxylic acids can have a significant impact on the abundance of nucleus-encoded transcripts. nih.gov

Furthermore, plant growth regulators containing a carboxylic acid function are known to affect hormone signaling pathways. annualreviews.orgresearchgate.netnih.govnih.gov For instance, some carboxylic acids can influence the biosynthesis and signaling of hormones like gibberellins (B7789140) and jasmonic acid, which are critical for various aspects of plant growth and development, as well as responses to environmental stress. nih.govannualreviews.org The presence of the undecyl group may also lead to its involvement in fatty acid metabolism, potentially being broken down through beta-oxidation or incorporated into other lipid molecules.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The biological activity of cyclohexyl compounds in plants is influenced by the nature of the substituent on the cyclohexane ring. For plant growth stimulation, a single carboxylic acid group attached directly to the ring or separated by a short methylene bridge appears to be favorable. nih.gov As the length of the alkyl chain separating the ring and the carboxyl group increases, the stimulatory activity tends to decrease. nih.gov

In the case of this compound, the undecyl group at the 4-position of the cyclohexane ring is a major structural feature. The length and lipophilicity of this alkyl chain are likely to be critical determinants of its biological activity. In the context of drought resistance, longer alkyl chains are generally associated with increased efficacy in forming protective cuticular waxes. nih.gov

The presence and position of the carboxylic acid group are also crucial. For many plant growth regulators, the acidic function is essential for their activity, likely due to its ability to participate in hydrogen bonding and its role in transport and interaction with target proteins. annualreviews.org

Interactive Table: Structure-Activity Relationship of Cyclohexyl Compounds in Plant Growth

| Structural Feature | Influence on Plant Growth Stimulation |

|---|---|

| Cyclohexane Ring | Core scaffold for activity |

| Carboxylic Acid Group | Essential for stimulatory effect |

| Length of Acetic Acid Side Chain | Shorter chains (0-1 methylene group) are more effective |

This table summarizes general SAR principles derived from studies on cyclohexyl-based plant growth regulators. nih.gov

Future SAR studies on analogues of this compound could involve modifying the length of the alkyl chain, altering the position of the substituents on the cyclohexane ring, and esterifying the carboxylic acid group to investigate the impact of these changes on rhizogenesis, drought tolerance, and other plant physiological processes.

Applications of 2 4 Undecylcyclohexyl Acetic Acid in Advanced Materials and Analytical Chemistry Non Clinical Focus

Utilisation in Surface Chemistry and Surfactant Development

The amphiphilic nature of 2-(4-undecylcyclohexyl)acetic acid, characterized by its hydrophobic undecylcyclohexyl tail and hydrophilic carboxylic acid group, suggests its utility in surface chemistry and as a specialty surfactant. The large, sterically hindered hydrophobic portion can influence the packing and orientation of molecules at interfaces, such as in the formation of micelles or at liquid-air and liquid-liquid boundaries.

While specific research on this compound's surfactant properties is not extensively documented, the principles of surface chemistry allow for informed postulation. The critical micelle concentration (CMC) is expected to be low due to the significant hydrophobicity imparted by the C11 alkyl chain. The cyclohexyl ring adds rigidity to the hydrophobic tail, which can affect the geometry of the resulting micelles, potentially leading to the formation of non-spherical aggregates. Such properties are valuable in creating stable emulsions or dispersions in specialized, non-aqueous systems or as additives in lubricant formulations.

Table 1: Potential Surfactant Properties and Applications

| Property | Influencing Structural Feature | Potential Application |

|---|---|---|

| Amphiphilicity | Hydrophobic undecylcyclohexyl tail and hydrophilic carboxyl head | Emulsifying agent, dispersant |

| Surface Packing | Bulky cyclohexyl ring | Formation of stable monolayers, foam stabilization |

| Micelle Formation | Long undecyl chain | Solubilization of non-polar substances in polar media |

| Adsorption | Carboxylic acid group | Corrosion inhibition, surface modification of metals |

Role in Polymer Synthesis and Modification

The carboxylic acid functional group is a versatile handle for integrating this compound into polymeric structures. It can act as a monomer in condensation polymerizations with diols or diamines to form polyesters or polyamides, respectively. The incorporation of its bulky, hydrophobic side chain would significantly alter the properties of the resulting polymer.

Key potential roles include:

Internal Plasticization: The long, flexible undecyl group can increase the free volume between polymer chains, lowering the glass transition temperature (Tg) and improving flexibility without the need for external plasticizers that can leach out over time.

Hydrophobicity and Moisture Resistance: Introducing this monomer can impart a high degree of water repellency to the polymer surface, which is desirable for coatings and specialty packaging.

Monomer for Liquid Crystal Polymers (LCPs): The rigid cyclohexyl ring combined with the flexible alkyl chain is a structural motif found in some liquid crystalline materials. While this specific compound is not a classical mesogen, its use as a comonomer could be explored to modify the phase behavior of LCPs. mdpi.com

Enzymatic processes could also be relevant, as lipases have been shown to catalyze reactions on polymer backbones, such as the modification of polybutadiene (B167195) using acetic acid in catalytic quantities. rsc.org This suggests that enzymatic esterification involving this compound could be a viable route for polymer modification under mild conditions. rsc.org

Incorporation into Functional Coatings and Thin Films

The properties that make this compound interesting for polymer modification also apply to its use in functional coatings and thin films. When applied to a surface, the carboxylic acid group can form strong hydrogen bonds or coordinate with metal oxide surfaces, providing excellent adhesion. The undecylcyclohexyl tail would orient away from the substrate, creating a low-energy, hydrophobic surface.

Potential applications in this area include:

Anti-Fouling and Easy-Clean Surfaces: The creation of a non-polar surface layer can reduce the adhesion of dirt and microorganisms.

Corrosion-Inhibiting Primers: When adsorbed onto a metal surface, a densely packed monolayer of this acid could act as a physical barrier to moisture and corrosive agents.

Adhesion Promotion: Used as a molecular primer, it could enhance the adhesion of a subsequent non-polar polymer coating to a polar substrate like glass or metal.

Application in Analytical Method Development for Carboxylic Acids

In analytical chemistry, derivatization is a common strategy to improve the detectability and chromatographic behavior of analytes. researchgate.netjournalajacr.com Carboxylic acids, including this compound itself, often exhibit poor volatility for gas chromatography (GC) and may lack a strong chromophore for UV detection in high-performance liquid chromatography (HPLC). journalajacr.comjfda-online.com

Therefore, this compound would typically be the analyte undergoing derivatization rather than the reagent. However, to function as a derivatization reagent, its carboxylic acid group would first need to be activated (e.g., converted to an acid chloride or activated ester). This activated form could then react with other functional groups, such as alcohols or amines, to introduce the bulky undecylcyclohexyl tag. This could be useful in specialized mass spectrometry applications where a heavy, non-polar tag is desired, though such use is not standard. Common derivatizing agents for carboxylic acids target the acid group to form esters (for GC) or UV-active or fluorescent amides/esters (for HPLC). researchgate.netnih.gov

Table 2: Common Derivatization Strategies for Carboxylic Acids

| Technique | Derivatization Goal | Typical Reagent Class | Resulting Derivative |

|---|---|---|---|

| GC-MS | Increase volatility and thermal stability | Alkylation/Esterification reagents (e.g., BF3/Methanol (B129727), Diazomethane) | Methyl or other alkyl esters |

| HPLC-UV | Introduce a UV-absorbing chromophore | Phenacyl bromides, anilines | UV-active esters or amides |

| HPLC-Fluorescence | Introduce a fluorophore | Coumarin- or anthracene-based reagents | Fluorescent esters or amides |

The analysis of this compound requires specific chromatographic strategies due to its high molecular weight, low polarity, and lack of a native chromophore.

Gas Chromatography (GC): Direct analysis by GC is challenging due to the low volatility and high boiling point of the acid. Therefore, derivatization to a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester) is typically required before injection. jfda-online.com

High-Performance Liquid Chromatography (HPLC): This is often the preferred method. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) on a C18 or C8 column would be the standard approach. nih.gov A mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol and an acidified aqueous buffer (e.g., with formic or acetic acid) would be used to ensure the carboxylic acid is in its protonated, less polar form for good retention and peak shape. nih.govsielc.com Detection can be achieved with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) for high sensitivity and selectivity. cnrs.frnih.gov

Table 3: Exemplary HPLC Conditions for Long-Chain Carboxylic Acid Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elution of highly non-polar analyte |

| Flow Rate | 1.0 mL/min | Standard analytical flow |

| Detector | LC-MS or ELSD | Sensitive detection without a chromophore |

| Injection Volume | 10-20 µL | Standard injection volume |

Potential as a Chemical Building Block for Specialty Chemicals

As a functionalized organic molecule, this compound serves as a valuable chemical building block for creating more complex specialty chemicals. frontierspecialtychemicals.comabcr.com The carboxylic acid group is a gateway to a wide range of chemical transformations.

Esterification: Reaction with various alcohols (e.g., polyols, fluorinated alcohols) can produce esters with tailored properties, such as high-performance lubricants, hydraulic fluids, or plasticizers with low volatility.

Amidation: Reaction with amines can yield amides. Amides derived from this acid could function as viscosity modifiers, gelling agents for non-polar solvents, or precursors to more complex surfactants.

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 2-(4-undecylcyclohexyl)ethanol. This alcohol could then be used in further syntheses, for example, to create specialty alkoxylates or acrylates for polymer production.

Other Transformations: The cyclohexyl ring itself can be a platform for further functionalization, although this is less common than reactions at the carboxylic acid site.

The combination of its lipophilic bulk and reactive handle makes it a precursor for molecules designed for specific interfacial performance, lubrication, or as property-modifying additives in advanced materials.

Catalysis and Reaction Medium Applications

Extensive searches of scientific literature and chemical databases have yielded no specific documented applications of this compound in the fields of catalysis or as a reaction medium. The unique structure of this compound, featuring a bulky undecylcyclohexyl group attached to an acetic acid moiety, suggests potential for steric influence in chemical reactions. However, no studies have been published that explore its use as a catalyst, ligand for a catalytic metal center, or as a solvent or medium for chemical transformations.

The presence of the carboxylic acid group provides a potential site for catalytic activity, as carboxylic acids can act as Brønsted acids or participate in esterification and other acid-catalyzed reactions. acs.orgresearchgate.netprinceton.edu The long alkyl chain and the cyclohexane (B81311) ring introduce significant lipophilicity and steric bulk, which could, in theory, influence reaction selectivity or create specific microenvironments if used as a reaction medium. For instance, research on other long-chain alkyl compounds has shown they can interact with and modify the properties of membranes and surfaces. nih.gov Similarly, studies on sterically hindered carboxylic acids have demonstrated unique reactivity and catalytic applications in specific contexts, such as in palladium-catalyzed reductions and amide synthesis. researchgate.netrsc.org

Despite these general principles, there is currently no direct evidence or research to suggest that this compound has been investigated for these purposes. Further research would be necessary to determine if its specific combination of a carboxylic acid functional group and a large, nonpolar substituent imparts any advantageous properties for catalysis or as a specialized reaction environment.

Detailed Research Findings

A comprehensive review of available research indicates a lack of studies focused on the catalytic or reaction medium applications of this compound. While there is extensive literature on the catalytic uses of carboxylic acids in general, and some studies on sterically hindered or long-chain carboxylic acids, none specifically mention the title compound.

Data on Catalytic Applications of Similar Compound Classes:

| Compound Class | Type of Catalysis/Application | Brief Description of Findings |

| Sterically Hindered Carboxylic Acids | Palladium-Catalyzed Decarbonylative Reduction | Sterically hindered carboxylic acids have been shown to react preferentially in certain palladium-catalyzed reductions, suggesting that steric demand can influence reaction pathways. rsc.org |

| Long-Chain Fatty Acids | Biocatalysis (Esterification) | Lipases have been effectively used as biocatalysts for the esterification of long-chain fatty acids in organic media to produce esters with industrial applications. nih.gov |

| General Aliphatic Carboxylic Acids | Metallaphotoredox Catalysis | Aliphatic carboxylic acids can be used as adaptive functional groups in metallaphotoredox catalysis for various C-C bond-forming reactions. princeton.eduacs.orgacs.org |

| General Carboxylic Acids | Fischer-Speier Esterification | Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This is a fundamental and widely used reaction. acs.orgpressbooks.pub |

It is important to reiterate that the findings in the table above pertain to broader classes of compounds and not specifically to this compound. The absence of data for the specific compound of interest highlights a gap in the current scientific literature.

Environmental Fate and Degradation of 2 4 Undecylcyclohexyl Acetic Acid

Biodegradation by Microbial Communities

Biodegradation by microorganisms is anticipated to be the principal pathway for the environmental degradation of 2-(4-undecylcyclohexyl)acetic acid. nih.govasm.org

While direct studies on this compound are absent, research on structurally similar n-alkylcyclohexanes provides insight into its likely fate. Microbial degradation is the primary breakdown mechanism for such compounds. nih.govasm.org The general process for long-chain n-alkylcyclohexanes involves the initial oxidation of the terminal methyl group of the alkyl chain to form a carboxylic acid, which is then followed by β-oxidation of the side chain. nih.govasm.org Since this compound already possesses a carboxylic acid group, its degradation would likely commence with the β-oxidation of the undecyl side chain.

Both aerobic and anaerobic biodegradation pathways have been identified for cyclic alkanes. nih.govfrontiersin.org

Aerobic Degradation: In the presence of oxygen, microorganisms such as Alcanivorax sp. have been shown to degrade long-chain n-alkylcyclohexanes. nih.govasm.org The degradation of the alkyl side chain primarily occurs through β-oxidation. nih.gov Aerobic bacteria activate cyclohexane (B81311) by using a monooxygenase to form cyclohexanol, which is then further oxidized. frontiersin.org

Anaerobic Degradation: Under anoxic conditions, such as in some sediments and groundwater, sulfate-reducing bacteria can degrade cyclohexane. nih.govfrontiersin.org The activation mechanism involves the addition of the cyclohexane ring to fumarate, forming a cyclohexylsuccinate derivative. nih.govfrontiersin.org This is analogous to the anaerobic degradation pathway for n-alkanes.

The rate of biodegradation is influenced by several factors, including temperature, pH, oxygen availability, and the presence of a microbial community adapted to degrading such compounds. cefic-lri.orgnih.gov

Specific microbial metabolites of this compound have not been documented. However, based on the degradation pathways of analogous compounds, several intermediates can be predicted. The degradation of n-undecylcyclohexane by marine bacteria has been shown to produce cyclohexaneacetic acid and cyclohexanecarboxylic acid. nih.govresearchgate.net

The β-oxidation of the undecyl side chain of this compound would proceed by sequentially shortening the chain by two-carbon units. This would lead to a series of shorter-chain cyclohexylalkanoic acids. The degradation of the cyclohexane ring itself is a more complex process that can lead to the formation of various aliphatic dicarboxylic acids. For instance, in some bacteria, cyclohexanecarboxylic acid is transformed into 4-hydroxybenzoic acid. nih.gov In Alcanivorax sp., cyclohexanecarboxylic acid was found to be converted to benzoic acid. nih.govasm.org

Table of Potential Degradation Intermediates of Structurally Similar Compounds

| Parent Compound | Degrading Organism(s) | Identified/Proposed Metabolites | Reference(s) |

| n-Undecylcyclohexane | Marine bacterium | Cyclohexaneacetic acid, Cyclohexanecarboxylic acid | nih.gov, researchgate.net |

| n-Dodecylcyclohexane | Marine bacterium | Cyclohexaneacetic acid, Cyclohexanecarboxylic acid | nih.gov |

| 4-Cyclohexylbutanoic acid | Alcanivorax sp. strain MBIC 4326 | Cyclohexaneacetic acid, 4-Cyclohexyl-2-butenoic acid, Cyclohexanecarboxylic acid | nih.gov |

| Cyclohexanecarboxylic acid | Alcanivorax sp. strain MBIC 4326 | 1-Cyclohexene-1-carboxylic acid, Benzoic acid | nih.gov, asm.org |

Environmental Persistence and Mobility Studies

There are no specific studies on the environmental persistence and mobility of this compound. However, its chemical structure provides clues to its likely behavior.

Persistence: Long-chain carboxylic acids can exhibit persistence in the environment. ipen.orgcanada.ca While biodegradation is expected to be the main degradation route, the rate can be slow depending on environmental conditions, potentially leading to a moderate to long persistence. A screening test on a structurally related substance indicated that it was not readily biodegradable but could be classified as not persistent after a prolonged 60-day test, where it reached 71% biodegradation. europa.eu

Mobility: The mobility of organic compounds in soil and water is largely governed by their water solubility and their tendency to adsorb to soil organic carbon and sediment (Koc). acs.org Long-chain alkyl carboxylic acids generally have low water solubility and a high affinity for organic matter due to the hydrophobic nature of the long alkyl chain. nih.gov Therefore, this compound is expected to have low mobility in soil and would tend to partition to sediment and sludge in aquatic systems, reducing its potential to leach into groundwater. service.gov.uk

Adsorption and Leaching Behavior in Soil Matrices

No data were found regarding the soil organic carbon-water (B12546825) partitioning coefficient (Koc), Freundlich or Langmuir adsorption constants, or studies on the mobility and leaching potential of this compound in different soil types.

Bioremediation Potential of this compound Contamination

There is no available research on microbial strains or enzymatic pathways capable of degrading this compound. Studies on its biodegradability under aerobic or anaerobic conditions, or its potential for use in bioremediation technologies, could not be located.

Until specific research on this compound is conducted and published, a detailed and accurate account of its environmental fate and degradation cannot be compiled.

Future Research Directions and Challenges for 2 4 Undecylcyclohexyl Acetic Acid

Development of More Efficient and Sustainable Synthetic Routes

The practical utility of 2-(4-undecylcyclohexyl)acetic acid is intrinsically linked to the availability of efficient and environmentally benign synthetic methods. Current synthetic strategies for related alkylcyclohexanecarboxylic acids often rely on multi-step procedures that may involve harsh reagents and generate significant waste. A key challenge lies in developing greener alternatives.

The principles of green chemistry should guide this research, emphasizing the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. und.edusrmap.edu.in For example, exploring biocatalytic routes or photochemical methods could lead to more sustainable processes. und.edudiva-portal.orgnih.gov

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| Catalytic Hydrogenation of Aromatic Precursors | High yields, well-established for similar compounds. lookchem.com | Requires high pressure and temperature, potential for side reactions. |

| Cross-Coupling Reactions | High modularity and control over stereochemistry. | Often requires expensive and sensitive catalysts, generation of stoichiometric byproducts. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

Exploration of Novel Biological Activities and Mechanistic Pathways

The structural similarity of this compound to naturally occurring fatty acids and other biologically active long-chain carboxylic acids suggests a potential for interesting pharmacological properties. libretexts.org Preliminary studies on related long-chain alkyl (cyclohexyl) carboxylic acid derivatives have indicated potential anticancer activity. wum.edu.pl

Future investigations should focus on a broad screening of the biological activities of this compound. This could include assays for antimicrobial, anti-inflammatory, and metabolic effects. researchgate.netmdpi.com Given the presence of the undecyl chain, its interaction with biological membranes and lipid metabolism pathways warrants detailed investigation.

A significant challenge will be to elucidate the specific molecular targets and mechanisms of action. This will require a combination of in vitro and in silico studies, including molecular docking simulations to predict binding affinities with relevant proteins. wum.edu.pl Understanding the structure-activity relationships by synthesizing and testing a library of analogues with varying alkyl chain lengths and cyclohexane (B81311) substitutions will be crucial for optimizing any observed biological effects.

Design of Advanced Materials Incorporating this compound

The unique amphiphilic nature of this compound, combining a bulky hydrophobic tail with a polar carboxylic acid headgroup, makes it a candidate for the development of advanced materials. The carboxylic acid group can serve as an anchor for surface modification or as a building block for self-assembled structures.

Research in this area should explore the incorporation of this compound into polymers, nanoparticles, and liquid crystals. researchgate.net For instance, its presence could modify the surface properties of materials, imparting hydrophobicity or facilitating the dispersion of nanoparticles in non-polar media. The self-assembly of this compound in various solvents could lead to the formation of micelles, vesicles, or other nanostructures with potential applications in drug delivery or as templates for nanomaterial synthesis.

The key challenge will be to control the self-assembly process and to understand the relationship between the molecular structure and the resulting material properties. Advanced characterization techniques, such as small-angle X-ray scattering (SAXS) and transmission electron microscopy (TEM), will be essential for probing the structure of these materials at the nanoscale.

Comprehensive Environmental Impact Assessment and Remediation Strategies

As with any chemical compound, a thorough understanding of the environmental fate and potential toxicity of this compound is imperative. The long alkyl chain suggests that it may exhibit persistence and bioaccumulation potential.

Future research must include comprehensive studies on its biodegradability in different environmental compartments, such as soil and water. nih.gov Ecotoxicological assessments on a range of organisms are also necessary to determine its potential impact on ecosystems. nih.gov The degradation of similar long-chain n-alkylcyclohexanes has been shown to proceed via β-oxidation of the alkyl side chain. nih.gov

Table 2: Key Areas for Environmental Assessment

| Assessment Area | Research Focus | Relevant Techniques |

|---|---|---|